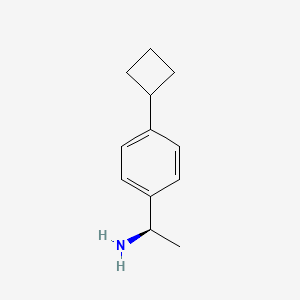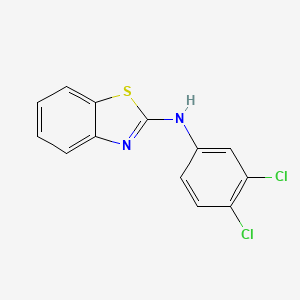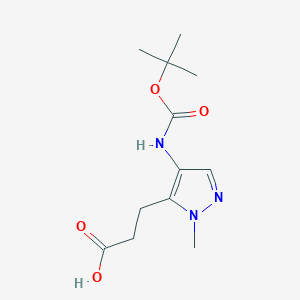
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid” is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 1-methyl-1H-pyrazol-5-yl group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Molecular Structure Analysis
The molecular structure of this compound would include a propanoic acid backbone, with the Boc protected amino group and the 1-methyl-1H-pyrazol-5-yl group attached .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine. This could be used in further reactions, such as the formation of amides or ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group would likely make it more hydrophobic, while the carboxylic acid group would contribute to its acidity .Aplicaciones Científicas De Investigación
Synthesis and Evaluation
- The synthesis and evaluation of various pyrazole derivatives, including those structurally related to the compound , have been a significant focus. For instance, pyrazole-3-carboxamides have been synthesized as new ligands for cannabinoid receptors, indicating the compound's potential in designing new CB1 ligands with significant therapeutic implications (Silvestri et al., 2010).
- Another study involved the synthesis of novel pyrazole derivatives for cytoprotective drug development, showing potent inhibitory effects on various induced gastric lesions in rats, highlighting the therapeutic potential of pyrazole compounds in treating gastric mucosal ulcers (Ikeda et al., 1997).
Biological Evaluation and Potential Therapeutic Applications
- Pyrazole derivatives have been explored for their biological activities, such as their role as FLT3 inhibitors, which are significant in the treatment of psoriasis and potentially other autoimmune diseases. One study identified a potent FLT3 inhibitor that showed significant antipsoriatic effects in a preclinical model (Li et al., 2016).
- The metabolism and biological effects of pyrazole and its amino acid derivatives have been studied, with findings indicating that certain derivatives do not affect liver enzymes or glycogen concentrations, suggesting a metabolic inertness that could be advantageous in drug development (Al-Baldawi & Brown, 1985).
Drug Development and Metabolic Studies
- In drug development, the gastrointestinal absorption of pyrazole derivatives has been enhanced through formulation strategies, demonstrating the importance of chemical modification and formulation in improving the bioavailability of potential therapeutic agents (Mizuta et al., 1991).
- Radiolabeled amino acids, including fluorinated analogues of pyrazole derivatives, have been explored for tumor imaging in PET studies, showing promise in detecting neoplasms through altered metabolic states (McConathy et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis . These compounds are often used as reactants in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Mode of Action
It’s known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
Similar compounds are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Similar compounds are known to be miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Result of Action
Similar compounds are known to be beneficial as ergogenic dietary substances .
Action Environment
Similar compounds are known to be stable at room temperature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIBFRGHAELHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)



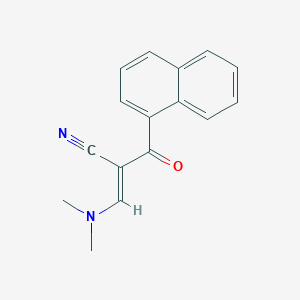


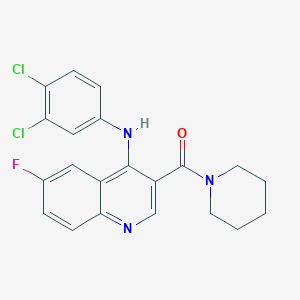
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)

